Sodium phenoxyacetate

描述

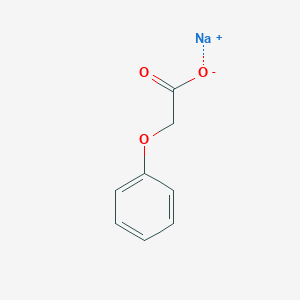

Chemical Identity and Synthesis Sodium phenoxyacetate (NaPA, C₈H₇O₃Na) is the sodium salt of phenoxyacetic acid, synthesized by reacting phenoxyacetic acid with sodium hydroxide in a 1:1 stoichiometric ratio . Its IUPAC name is sodium 2-phenoxyacetate (CAS: 3598-16-1), and it is characterized by a phenoxy group linked to an acetate moiety, with the carboxylate group deprotonated .

Physical and Chemical Properties

Key properties include:

- Molecular weight: 186.13 g/mol

- Boiling point: 285°C (760 mmHg)

- LogP: 1.34 (ACD/LogP)

- Solubility: Highly water-soluble due to ionic nature .

- Toxicity: LD₅₀ (mouse, intravenous) = 2000 mg/kg .

Applications

NaPA is utilized as:

- A herbicide precursor, e.g., in the production of 2-methyl-4-chloro-sodium phenoxyacetate (MCPA-Na) .

- An enzyme inducer in Pseudomonas putida, triggering mandelate pathway enzymes at 10–20% efficacy compared to natural inducers .

- A research tool in studying aromaticity changes and electronic structure modifications upon salt formation .

准备方法

Synthetic Routes and Reaction Conditions: Sodium phenoxyacetate can be synthesized through the reaction of phenol with sodium chloroacetate. The general procedure involves dissolving phenol in water and adding sodium chloroacetate. The mixture is then heated and stirred at reflux for several hours. After cooling, the pH is adjusted to acidic conditions using hydrochloric acid, and the product is filtered and recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting phenol with chloroacetic acid in the presence of sodium hydroxide. The reaction is carried out under controlled heating conditions to ensure complete conversion. The resulting product is then purified through crystallization and drying processes .

化学反应分析

Types of Reactions: Sodium phenoxyacetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenoxy group is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form phenoxyacetic acid derivatives.

Reduction Reactions: It can be reduced to form phenoxyethanol derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and strong bases like sodium hydroxide.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Phenoxyalkanes or phenoxyalkenes.

Oxidation Reactions: Phenoxyacetic acid derivatives.

Reduction Reactions: Phenoxyethanol derivatives.

科学研究应用

Chemistry

In chemical research, sodium phenoxyacetate serves as an intermediate in the synthesis of various organic compounds, including:

- Herbicides : It is used to produce herbicides that target specific plant species without harming others.

- Plant Growth Regulators : this compound mimics natural auxins, promoting cell elongation and division in plants .

Biology

This compound acts as a precursor for biologically active molecules. Its ability to interact with auxin receptors makes it valuable in agricultural biotechnology for enhancing crop yields .

Medicine

In pharmaceutical chemistry, this compound is utilized in the preparation of:

- Active Pharmaceutical Ingredients (APIs) : It is involved in the synthesis of lipid-lowering drugs and other therapeutic agents.

- Bactericides : The compound is also used in the production of penicillin V, showcasing its antibacterial properties .

Industrial Applications

This compound finds extensive use in various industries:

- Agrochemicals : It is employed in formulating pesticides and fertilizers.

- Dyes and Pigments : The compound is used in producing colorants due to its stability and reactivity .

- Daily Chemicals : It serves as a component in cosmetics and personal care products due to its emulsifying properties .

Case Studies

- Agricultural Biotechnology : A study demonstrated that this compound significantly increased the growth rate of certain crops when applied as a foliar spray, indicating its potential as a plant growth regulator .

- Pharmaceutical Development : Research highlighted the role of this compound in synthesizing novel lipid-lowering agents that showed improved efficacy in clinical trials compared to existing medications .

- Industrial Production : A case study on large-scale production methods revealed that using sodium hydroxide as a solvent resulted in high yields (over 95%) and purity (over 99%), making it economically viable for industrial applications .

作用机制

The mechanism of action of sodium phenoxyacetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a plant growth regulator by mimicking the action of natural auxins. It binds to auxin receptors, triggering a cascade of cellular responses that promote cell elongation and division. In pharmaceutical applications, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

相似化合物的比较

Structural Analogs

Table 1: Structural and Functional Comparisons

Spectral and Electronic Properties

Table 2: Spectral Shifts in NaPA vs. Phenoxyacetic Acid

Enzyme Interactions

- Mandelate Pathway Induction : NaPA induces mandelate enzymes in P. putida but is 5–10× less effective than natural inducers (e.g., benzoylformate). Thiophenylacetate, a sulfur analog, shows lower induction efficacy and higher toxicity .

- Substrate Affinity : NaPA exhibits a higher Kₘ (~15 mM) for dioxygenases compared to halogenated analogs like 2,4-D (Kₘ ~2 mM), indicating weaker enzyme binding .

Herbicidal Activity

- Chlorinated Derivatives: 2-Methyl-4-chloro-sodium phenoxyacetate (MCPA-Na) shows potent herbicidal activity, highlighting the importance of halogenation for efficacy .

Stability and Environmental Impact

- Photodegradation: NaPA degrades under UV light to phenylacetic acid derivatives, while esters (e.g., ethyl phenoxyacetate) require stabilizers like vitamin C for photostability .

- Soil Persistence : NaPA is rapidly metabolized in soil, unlike chlorinated derivatives (e.g., 2,4-D), which persist longer due to resistance to microbial breakdown .

生物活性

Sodium phenoxyacetate (SPA) is a sodium salt of phenoxyacetic acid, recognized for its diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic uses, and relevant research findings.

This compound is characterized by its ability to act as a precursor in the synthesis of biologically active compounds. Its chemical structure allows it to interact with various biological targets, particularly in the modulation of plant growth and potential therapeutic effects in humans.

- Plant Growth Regulation : SPA mimics natural auxins, which are crucial for plant growth. By binding to auxin receptors, it triggers cellular responses that promote cell elongation and division, thereby acting as a plant growth regulator.

- Pharmaceutical Applications : In medicinal chemistry, this compound serves as an intermediate in the synthesis of anti-inflammatory drugs and antibiotics. It exhibits antibacterial properties and has been shown to inhibit bacterial growth effectively .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that this compound derivatives exhibited significant anti-inflammatory activity without causing gastrointestinal side effects. The compounds showed substantial inhibition of paw thickness and weight in animal models, indicating their potential for treating inflammatory conditions .

- Antibacterial Activity : Research indicated that this compound could effectively inhibit specific bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell death. This property is particularly valuable in developing new antibacterial agents .

- Plant Growth Regulation : Studies have shown that SPA can enhance root development and overall plant health when applied at appropriate concentrations. This effect is attributed to its auxin-like properties, which stimulate cellular processes essential for growth.

Safety and Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. Research indicates that at recommended doses, SPA does not exhibit significant toxicity in animal models. Parameters such as liver enzymes (AST and ALT) and kidney function markers (creatinine and urea) were monitored to evaluate safety during pharmacological studies .

常见问题

Basic Research Questions

Q. What are the recommended synthesis protocols for sodium phenoxyacetate, and how can purity be validated?

this compound is synthesized by neutralizing phenoxyacetic acid with sodium hydroxide in a 1:1 molar ratio. The reaction is conducted in aqueous medium under controlled pH (7–8) to avoid hydrolysis of the phenoxy group. Post-synthesis, purification involves recrystallization from ethanol-water mixtures. Purity validation requires techniques like:

- Titrimetric analysis (to confirm stoichiometric Na⁺ content).

- FT-IR spectroscopy (to verify the absence of unreacted phenoxyacetic acid via O-H stretching bands at ~2500 cm⁻¹) .

- ¹H NMR (to confirm aromatic proton signals at δ 6.8–7.4 ppm and methylene protons adjacent to the carboxylate at δ 3.8–4.2 ppm) .

Q. What spectroscopic methods are most effective for characterizing this compound’s structure?

A combination of FT-IR , Raman , and NMR spectroscopy is recommended:

- FT-IR/Raman : Identify carboxylate (COO⁻) symmetric/asymmetric stretching modes (~1400 cm⁻¹ and ~1600 cm⁻¹) and aromatic C-C vibrations (~1500 cm⁻¹).

- ¹³C NMR : Carboxylate carbon resonates at ~175 ppm, while aromatic carbons appear at 110–160 ppm.

- DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model vibrational frequencies and chemical shifts, enabling comparison with experimental data to resolve ambiguities .

| Spectroscopic Parameter | Experimental Value | DFT-Calculated Value |

|---|---|---|

| COO⁻ asymmetric stretch | 1585 cm⁻¹ | 1592 cm⁻¹ |

| Aromatic C-C stretch | 1490 cm⁻¹ | 1487 cm⁻¹ |

Q. What safety protocols are critical when handling this compound in lab settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to prevent inhalation .

- First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal : Neutralize with dilute HCl and dispose as non-halogenated organic waste under EPA guidelines .

Advanced Research Questions

Q. How does this compound’s electronic structure influence its reactivity in metal coordination studies?

The phenoxyacetate ligand exhibits bidentate binding via the carboxylate oxygen and ether oxygen. DFT studies show:

- Charge redistribution : Sodium coordination reduces electron density at the carboxylate group (Mulliken charge: −0.72 e → −0.68 e), enhancing electrophilic reactivity.

- Aromaticity : The phenyl ring retains aromatic character (NICS(1) = −9.5 ppm), stabilizing metal complexes in aqueous media . Applications include designing bioactive metal complexes for catalytic or pharmaceutical studies.

Q. What methodologies resolve contradictions between experimental and computational data in this compound studies?

Discrepancies in vibrational frequencies or NMR shifts arise from solvent effects or basis-set limitations in DFT. Mitigation strategies:

- Solvent modeling : Use polarizable continuum models (PCM) for aqueous-phase calculations.

- Hybrid functionals : Apply M06-2X or ωB97XD for improved accuracy in non-covalent interactions.

- Cross-validation : Pair Raman spectroscopy with X-ray crystallography (e.g., unit-cell parameters: a = 5.7079 Å, b = 9.7735 Å, c = 11.3586 Å) .

Q. How can this compound derivatives enhance tissue selectivity in photodynamic antitumor agents?

this compound’s hydrophilic carboxylate group improves solubility for conjugating hydrophobic drugs. Example:

- Synthesis of bacteriochlorin derivatives : Methyl phenoxyacetate is etherified with hydroxymethylphenoxy groups, followed by bromination and hydrolysis. The final compound shows:

-

Tumor selectivity : 3× higher accumulation in NCI-H460 tumors vs. healthy tissues.

-

Photodynamic efficacy : IC₅₀ of 2.5 μM under 660 nm irradiation, vs. >10 μM in darkness .

Step Reaction Conditions Key Outcome Etherification K₂CO₃, DMF, 80°C, 12 hr 85% yield of intermediate Bromination NBS, AIBN, CCl₄, reflux, 6 hr Quantitative Br substitution

Q. What role does this compound play in herbicidal formulations, and how can SAR studies optimize activity?

Phenoxyacetate derivatives disrupt auxin signaling in plants. This compound’s structure-activity relationship (SAR) insights:

属性

CAS 编号 |

3598-16-1 |

|---|---|

分子式 |

C8H8NaO3 |

分子量 |

175.14 g/mol |

IUPAC 名称 |

sodium;2-phenoxyacetate |

InChI |

InChI=1S/C8H8O3.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10); |

InChI 键 |

WBNLQFBTBJUTOG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCC(=O)[O-].[Na+] |

手性 SMILES |

C1=CC=C(C=C1)OCC(=O)[O-].[Na+] |

规范 SMILES |

C1=CC=C(C=C1)OCC(=O)O.[Na] |

Key on ui other cas no. |

3598-16-1 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。